molecular formula C3H5N5O2 B2555869 (5-amino-2H-tetrazol-2-yl)acetic acid CAS No. 21743-72-6

(5-amino-2H-tetrazol-2-yl)acetic acid

Cat. No.: B2555869
CAS No.: 21743-72-6
M. Wt: 143.106
InChI Key: UEADUMUDFLTHOI-UHFFFAOYSA-N
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Safety and Hazards

“(5-amino-2H-tetrazol-2-yl)acetic acid” is classified as an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-2H-tetrazol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of diethylenetriamine with TEOF and sodium azide in acetic acid, resulting in the formation of 1-(5-amino-3-azapentyl)tetrazole dihydrochloride . Another method involves microwave-assisted reactions of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (5-amino-2H-tetrazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, molecular iodine, and dicyandiamide. Reaction conditions often involve the use of acetic acid as a solvent and microwave-assisted heating to facilitate the reactions .

Major Products Formed: The major products formed from these reactions include tetrazole derivatives, which have significant applications in various fields of research .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5-amino-2H-tetrazol-2-yl)acetic acid include other tetrazole derivatives such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and 1-(5-amino-3-azapentyl)tetrazole .

Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(5-aminotetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-3-5-7-8(6-3)1-2(9)10/h1H2,(H2,4,6)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADUMUDFLTHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-72-6
Record name 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetic acid
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